molecular formula C21H26N2O B10970609 N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide

N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide

Cat. No.: B10970609
M. Wt: 322.4 g/mol
InChI Key: OSSBBZDGADOWNU-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide: is a chemical compound with the molecular formula C20H24N2O It is a derivative of piperidine and is characterized by the presence of benzyl groups attached to both the nitrogen atom of the piperidine ring and the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 4-piperidone with benzylamine can yield N-benzyl-4-piperidone.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting N-benzyl-4-piperidone with acetic anhydride in the presence of a base such as pyridine.

    Final Product Formation: The final step involves the reaction of the intermediate with benzyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound can also interfere with enzyme activity, leading to changes in biochemical pathways. Molecular docking studies have shown that it can bind to various proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A precursor in the synthesis of N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide.

    N-(3-aminophenyl)-2-(4-benzylpiperidin-1-yl)acetamide: A related compound with similar structural features.

    2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)acetamide:

Uniqueness

This compound is unique due to its dual benzyl substitution, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-benzyl-2-(4-benzylpiperidin-1-yl)acetamide

InChI

InChI=1S/C21H26N2O/c24-21(22-16-20-9-5-2-6-10-20)17-23-13-11-19(12-14-23)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24)

InChI Key

OSSBBZDGADOWNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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